Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is a synthetic organic compound classified within the phenoxyacetate group. This compound features a unique molecular structure that includes a pyrrole ring, a phenoxy group, and an ethyl acetate moiety. Its chemical structure allows for diverse applications in scientific research, particularly in the fields of chemistry and biology.
The compound is synthesized through various organic chemistry methods, utilizing starting materials such as phenols and pyrroles. It has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it of interest in medicinal chemistry and drug development.
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate falls under the category of phenoxyacetates, which are esters formed from phenol and acetic acid derivatives. This classification highlights its structural characteristics and potential reactivity.
The synthesis of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency. Catalysts may also be employed to facilitate reactions and reduce processing time.
The molecular formula of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is C16H17N1O3. Its structure can be visualized as follows:
The compound's molecular weight is approximately 273.31 g/mol. The presence of both polar (the ester) and non-polar (the aromatic rings) regions in its structure suggests interesting solubility properties that can affect its biological activity .
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate involves its interaction with specific biological targets, such as enzymes or receptors. It may inhibit certain metabolic enzymes, thereby modulating biochemical pathways relevant to therapeutic effects. For instance, it has been investigated for potential applications in cancer therapy due to its ability to influence cell signaling pathways .
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is typically a colorless to pale yellow liquid at room temperature. Its boiling point and melting point have not been extensively documented but are expected to align with similar compounds in its class.
The compound exhibits:
Relevant data regarding its reactivity profile indicates it can participate in nucleophilic substitutions and electrophilic aromatic reactions, making it versatile for further chemical modifications .
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate has several scientific uses:
The strategic design of heterocyclic hybrid architectures represents a frontier in modern medicinal chemistry, leveraging synergistic pharmacological properties through covalent integration of distinct pharmacophores. Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate exemplifies this approach, combining a nitrogen-rich pyrrole ring with a flexible aryloxyacetate linker. Such molecular hybrids capitalize on the complementary bioactivities and physicochemical profiles of their constituent moieties, enabling enhanced target engagement and optimized drug-likeness. This compound’s architecture typifies advanced scaffold-hopping strategies, where validated biological motifs are reconfigured into novel entities with refined therapeutic potential [5] [10].
Table 1: Key Identifiers of Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate
Property | Value/Descriptor |
---|---|
IUPAC Name | ethyl 2-[4-(pyrrol-1-yl)phenoxy]acetate |
Molecular Formula | C₁₄H₁₅NO₃ |
Molecular Weight | 245.28 g/mol |
Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2 |
Key Structural Features | Phenoxy linker, Pyrrole N-1 substitution, Ethyl ester |
Pyrrole derivatives constitute a privileged scaffold in drug discovery due to their versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. The pyrrole ring’s electron-rich nature facilitates π-stacking interactions with biological targets, while its secondary amine enables salt formation for solubility enhancement. Clinically, pyrrole motifs underpin therapeutics spanning anticancer agents (e.g., sunitinib’s indole core), antivirals (remdesivir’s pyrrolotriazine), and antimicrobials. Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate specifically exploits N-1 substitution, which enhances metabolic resistance compared to C-linked pyrroles while maintaining planar geometry for target binding. This positioning avoids the metabolic vulnerabilities associated with C-2/C-3 substituted pyrroles, making it a pharmaceutically robust building block [6] [9].
The scaffold’s bioisosteric relationship with imidazole and indole rings further broadens its applicability, allowing target-guided mimicry of endogenous ligands. Studies indicate that 1-aryl pyrroles exhibit superior pharmacokinetic profiles over 2-aryl isomers due to reduced oxidative metabolism, a critical design consideration reflected in this hybrid’s architecture [6].
Aryloxyacetate esters serve as multipurpose molecular spacers that combine conformational flexibility with hydrolytic activation. The -OCH₂C(O)OR moiety provides:
In ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate, this motif bridges the pyrrole pharmacophore and lipophilic ethyl ester, creating an amphiphilic structure that enhances membrane permeability (predicted logP ≈ 2.8). Analogous aryloxyacetates demonstrate preferential accumulation in hypoxic tumor tissues, suggesting potential applications in targeted oncology therapeutics. Metabolic studies of related compounds indicate rapid esterase-mediated conversion to acids, which may exhibit enhanced target binding compared to the parent ester [3] [8].
Table 2: Substituent Effects on Hybrid Compound Properties
Pyrrole Substituent | Aryloxyacetate Variation | Biological Activity Enhancement | Synthetic Yield (%) |
---|---|---|---|
None (parent) | Ethyl ester | Baseline | 60–75 [3] |
2,5-Dimethyl | Ethyl ester | Increased lipophilicity (logP +0.4) | 68–82 [7] |
3-Carbethoxy | Methyl ester | Enhanced hydrolysis rate | 55–70 [4] |
N-phenyl | Amide analog | Improved kinase inhibition | 45–60 [6] |
Rational design of heterocyclic hybrids operates within established theoretical frameworks:
Computational approaches enable precise optimization of these hybrids. For ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate, molecular docking reveals dual binding modalities:
Quantitative Structure-Activity Relationship (QSAR) modeling indicates that electron-donating groups at the pyrrole 2-position enhance anticancer activity, while bulky 3-substituents diminish membrane permeability. Molecular dynamics simulations further demonstrate that the ethylene linker maintains optimal distance (6.8–7.2 Å) between the pyrrole nitrogen and ester oxygen, permitting simultaneous engagement with residues in enzymatic targets like carbonic anhydrase XII [4] [7].
Table 3: Computational Parameters for Hybrid Optimization
Computational Method | Key Parameters | Optimal Value Range | Biological Relevance |
---|---|---|---|
Molecular Docking | Glide score (kcal/mol) | ≤ -7.2 | High binding affinity |
H-bond interactions | ≥ 2 | Target specificity | |
QSAR | π-System polarizability | 45–55 ų | Charge transfer efficiency |
Hydrophobic surface area | 180–220 Ų | Membrane penetration | |
Molecular Dynamics | RMSD protein backbone | ≤ 1.8 Å (50 ns) | Complex stability |
Ligand RMSF | ≤ 0.8 Å | Binding site retention |
Hybrid compounds incorporating these design principles show promise in overcoming drug resistance mechanisms. For example, the 3,4,5-trimethoxybenzoyl-pyrrole hybrid 15 (Ki = 6.8 nM against hCA XII) restores doxorubicin sensitivity in P-glycoprotein-overexpressing cancer cells by dual inhibition of carbonic anhydrase XII and Wnt/β-catenin signaling pathways [2]. This exemplifies how rationally designed heterocyclic hybrids can simultaneously address multiple resistance mechanisms – a critical advantage in oncology drug development. The structural framework of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate provides a versatile platform for such multifunctional agents, particularly when optimized through computational guidance regarding substituent effects and spatial orientation of pharmacophores [4] [7].
The continued evolution of these theoretical frameworks – particularly integration of machine learning with quantum mechanical calculations – promises accelerated discovery of pyrrole-aryloxyacetate hybrids with refined target selectivity and enhanced therapeutic indices. Future designs may incorporate predictive models for in vivo distribution, leveraging the scaffold’s demonstrated capacity for tissue-specific accumulation [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: